BE“GHE Foundational & Exploratory

Check Availability & Pricing

Structure and characterization of 2-(4-
Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038

An In-depth Technical Guide to 2-(4-
Fluorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and characterization
of 2-(4-Fluorophenyl)benzaldehyde, a key building block in medicinal chemistry and materials

science.

Compound Identity and Properties

2-(4-Fluorophenyl)benzaldehyde is a biaryl aldehyde whose structure features a fluorine
atom on one of the phenyl rings. This substitution enhances its chemical properties and makes
it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine
chemicals.[1][2]

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)benzaldehyde
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Property Value Reference(s)
2-(4-

IUPAC Name fluorophenyl)benzaldehyd  [3]
e

4'-Fluoro[1,1'-biphenyl]-2-

Synonyms carbaldehyde, 4'-Fluoro-2- [1]
biphenylcarboxaldehyde
CAS Number 192863-46-0 [31[4]
Molecular Formula Ci3HoFO [11[3]
Molecular Weight 200.21 g/mol [1][3]
Appearance White crystalline solid/powder [2][4]
Storage Conditions 2-8°C, under inert atmosphere [4]
Monoisotopic Mass 200.06374 Da [3][5]

| XLogP3 (Predicted) | 3.4 [[3][5] |

Synthesis

The most common and efficient method for synthesizing 2-(4-Fluorophenyl)benzaldehyde is
the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a
carbon-carbon bond between an aryl halide and an arylboronic acid, making it ideal for creating
biaryl structures.[6][7] The logical pathway for this synthesis involves coupling 2-
bromobenzaldehyde with 4-fluorophenylboronic acid.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_benzaldehyde
https://www.chemimpex.com/fr/products/23335
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_benzaldehyde
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7480296.htm?N=United%20Kingdom
https://www.chemimpex.com/fr/products/23335
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_benzaldehyde
https://www.chemimpex.com/fr/products/23335
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_benzaldehyde
https://www.chemimpex.com/products/23335
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7480296.htm?N=United%20Kingdom
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB7480296.htm?N=United%20Kingdom
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_benzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/1392475
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_benzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/1392475
https://www.benchchem.com/product/b067038?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Cross_Coupling.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Cross_Coupling.pdf
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Logical Flow for Suzuki-Miyaura Synthesis
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Caption: Logical flow for Suzuki-Miyaura synthesis.

This protocol provides a general procedure for the synthesis of 2-(4-
Fluorophenyl)benzaldehyde.[6][3][9]

+ Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-
bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv),
Palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and
potassium phosphate (KsPOa, 2.0 mmol, 2.0 equiv).
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 Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon
or nitrogen. Repeat this process three times to ensure the atmosphere is inert.

e Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via
syringe.

o Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir the
mixture vigorously. The reaction progress should be monitored by Thin-Layer
Chromatography (TLC) or GC-MS, typically over 2-24 hours.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10
mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3 x 15 mL).

 Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous
sodium sulfate (NazS0Qa). Filter the solution and concentrate it under reduced pressure. The
resulting crude product can be purified by flash column chromatography on silica gel using a
suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-
Fluorophenyl)benzaldehyde.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic
techniques. While specific spectra for this exact compound are not publicly available, the
expected spectral features can be reliably predicted based on its functional groups.

H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the
aldehyde proton and a complex multiplet region for the aromatic protons.[10]

Table 2: Predicted *H NMR Chemical Shifts

Predicted Chemical o .
Proton Type . Multiplicity Integration
Shift (8, ppm)

Aldehyde (-CHO) 9.8-10.1 Singlet (s) 1H

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 8H |
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13C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon in the far
downfield region. The carbon atom attached to the fluorine will appear as a doublet due to C-F
coupling.[11]

The IR spectrum provides clear evidence of the key functional groups.[12][13][14]

Table 3: Expected IR Absorption Frequencies

Expected

Functional Group Vibration Type Wavenumber Intensity
(cm™)
~2820 and ~2720

C-H (Aldehyde) Stretch . Medium-Weak
(Fermi doublet)

C=0 (Aldehyde) Stretch ~1705 (Conjugated) Strong, Sharp
C=C (Aromatic) Stretch 1600 - 1450 Medium-Strong
C-F (Aromatic) Stretch 1250 - 1100 Strong

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak |

Mass spectrometry is used to confirm the molecular weight and formula of the compound.
High-resolution mass spectrometry (HRMS) can provide the exact mass.[15] Predicted collision
cross-section (CCS) values, which relate to the ion's shape and size, are also available.[5]

Table 4: Predicted Mass Spectrometry Data

Adduct m/z (Predicted) CCS (A?) (Predicted)
[M]+ 200.06319 138.5
[M+H]* 201.07102 139.3
[M+NaJ* 223.05296 148.7

| [M-H]~ | 199.05646 | 145.3 |
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General Workflow for Compound Characterization
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Caption: General workflow for compound characterization.

« NMR Sample Preparation: For a typical *H NMR spectrum, dissolve 5-25 mg of the solid
sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds)
in a clean vial.[16][17] Transfer the solution into a 5 mm NMR tube using a pipette, filtering
through a small cotton plug if any particulate is present. For 13C NMR, a more concentrated
sample (50-100 mg) may be required.[16]

¢ FT-IR Analysis: For solid samples, the KBr pellet method is common.[18] Grind 1-2 mg of the
sample with ~150 mg of dry KBr powder using an agate mortar and pestle. Press the mixture
into a thin, transparent pellet using a hydraulic press.[18] Alternatively, Attenuated Total
Reflectance (ATR) FT-IR can be used by placing the solid powder directly onto the ATR
crystal and applying pressure.[18]
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e Mass Spectrometry Analysis: Samples are typically dissolved in a suitable volatile solvent
(e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via direct
infusion or coupled with a chromatography system like LC or GC.[15][19] lonization methods
such as Electrospray lonization (ESI) or Electron Impact (El) are used to generate ions for
analysis.[19][20]

Applications and Reactivity

2-(4-Fluorophenyl)benzaldehyde is a versatile building block due to its distinct reactive sites.

o Aldehyde Group: The aldehyde functionality is a primary site for reactivity, readily
participating in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and
reductive amination reactions to build more complex molecular architectures.[1]

o Fluoroaromatic System: The strategic placement of a fluorine atom can enhance metabolic
stability, binding affinity, and bioavailability in drug candidates. The fluorinated phenyl group
also influences the electronic properties of the molecule, enhancing its reactivity and
selectivity in various chemical transformations.[2]

» Intermediate: It serves as a crucial intermediate in the development of novel compounds with
potential therapeutic applications in medicinal chemistry and in the production of dyes and
pigments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/1392475
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Cross_Coupling.pdf
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.rsc.org/suppdata/gc/c4/c4gc02522a/c4gc02522a1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748766/
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
http://u-of-o-nmr-facility.blogspot.com/2007/10/13c-nmr-of-fluorinated-organics.html?m=1
http://u-of-o-nmr-facility.blogspot.com/2007/10/13c-nmr-of-fluorinated-organics.html?m=1
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://chromtech.com/blog/mass-spectometry-basics/
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Courses/Winona_State_University/Klein_and_Straumanis_Guided/15%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/15.05%3A_6-5_Mass_Spectrometry_of_Small_Molecules-_Magnetic-Sector_Instruments
https://www.benchchem.com/product/b067038#structure-and-characterization-of-2-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/product/b067038#structure-and-characterization-of-2-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/product/b067038#structure-and-characterization-of-2-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/product/b067038#structure-and-characterization-of-2-4-fluorophenyl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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